N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide
Description
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide is a dibenzo-oxazepine derivative featuring a 10-methyl substituent, an 11-oxo group, and a thiophene-2-carboxamide moiety at position 7. Its core structure consists of a seven-membered oxazepine ring fused to two benzene rings.
Properties
IUPAC Name |
2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O3/c1-18-12-13-22-25(36)23(28-32-26(33-37-28)20-10-5-11-21(29)15-20)16-34(27(22)31-18)17-24(35)30-14-6-9-19-7-3-2-4-8-19/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOISMKNOVMKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCCC3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide is the Dopamine D2 receptor . The Dopamine D2 receptor is a G protein-coupled receptor located primarily in the basal ganglia of the brain. It plays a significant role in the function of the central nervous system, and its dysregulation is implicated in several neuropsychiatric disorders.
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from binding to the receptor and initiating the signal transduction pathway. This inhibition can modulate the release of certain neurotransmitters, including dopamine itself, and influence various brain functions.
Result of Action
The inhibition of the Dopamine D2 receptor by these compounds can result in a variety of effects at the molecular and cellular level. These effects can include changes in neurotransmitter release, alterations in neuronal firing rates, and modifications to synaptic plasticity. These changes can ultimately influence behavior, cognition, and motor control.
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a unique dibenzo[b,f][1,4]oxazepin core fused with a thiophene ring and a carboxamide group. The molecular formula is , with a molecular weight of 378.47 g/mol. Its structure is critical in determining its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the dibenzo[b,f][1,4]oxazepin core.
- Introduction of the thiophene moiety.
- Attachment of the carboxamide group.
These steps often require specific catalysts and controlled conditions to achieve high yields and purity.
Antimicrobial Properties
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of dibenzoxazepin have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Effects
Research has highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway. A study demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro, suggesting its role as a potential anticancer agent .
Neuroprotective Activity
The neuroprotective effects of similar oxazepin derivatives have been explored in models of neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells. In vivo studies have shown promising results in models of Alzheimer's disease where these compounds improved cognitive function .
Case Studies
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with nuclear receptors such as FXR has been suggested to play a role in its biological effects .
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses within cells, thereby protecting against oxidative damage.
Scientific Research Applications
The compound N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide is a complex organic molecule that has garnered interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article will explore its applications across different fields, including medicinal chemistry, pharmacology, and materials science, supported by data tables and documented case studies.
Anticancer Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant anticancer properties. Studies have shown that compounds related to this compound possess moderate cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects on HeLa (cervical cancer) and L1210 (leukemia) cell lines:
- IC50 Values :
- HeLa: 29 µM
- L1210: 130 µM
These results suggest the compound's potential as a lead candidate for further development in anticancer therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary findings indicate effectiveness against several bacterial strains.
Table 1: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
These results highlight the compound's potential as an antimicrobial agent, warranting further exploration in drug development.
Pharmacokinetics and Bioavailability
Research into the pharmacokinetic properties of similar compounds has shown promising results regarding absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for assessing the viability of this compound in therapeutic applications.
Applications in Materials Science
The unique structural features of this compound may also lend themselves to applications in materials science, particularly in the development of organic semiconductors and polymers.
Conductivity Studies
Initial studies suggest that incorporating this compound into polymer matrices could enhance electrical conductivity. This property could be exploited in developing advanced materials for electronic devices.
Comparison with Similar Compounds
Core Heterocycle Variations: Oxazepine vs. Thiazepine
A critical distinction lies in the heteroatom of the central ring. The target compound contains an oxygen atom in the oxazepine ring, whereas analogues like N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide () feature a sulfur atom (thiazepine).
Substituent Modifications at Position 8
The thiophene-2-carboxamide group differentiates the target compound from structurally similar amides and sulfonamides:
Key Insight : The thiophene substituent balances lipophilicity and electronic interactions, making it favorable for central nervous system (CNS) penetration compared to polar sulfonamides .
Alkyl and Aromatic Group Modifications at Position 10
The 10-methyl group in the target compound contrasts with ethyl, acetyl, or benzyl substituents in analogues:
Key Insight : Methyl substituents offer a balance between metabolic stability and receptor affinity, avoiding excessive lipophilicity associated with bulkier groups .
Stereochemical Considerations
While the target compound lacks chiral centers, enantiomerically pure analogues (e.g., 10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-(S)-oxide in ) exhibit distinct pharmacological profiles:
- Optical Rotation : (S)-enantiomers often show higher D2 receptor binding affinity than (R)-forms .
- Purification Methods : Chiral HPLC (e.g., CHIRALPAK® IA column) is critical for isolating active enantiomers .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Pharmacological Data (D2 Receptor Binding)
Q & A
Q. Q1. What are the key synthetic strategies for preparing dibenzo[b,f][1,4]oxazepine derivatives, and how are they adapted for introducing thiophene-2-carboxamide substituents?
Methodological Answer: The synthesis of dibenzo[b,f][1,4]oxazepine derivatives typically involves:
Core Formation : Cyclocondensation of substituted salicylic acid derivatives with nitro/amino arylthiols under basic conditions to form the oxazepine ring .
Functionalization : Introduction of substituents (e.g., methyl groups) via alkylation or reductive amination, as seen in analogous compounds like N-(8,10-dimethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl)butanamide .
Thiophene Integration : Thiophene-2-carboxamide is introduced via nucleophilic acyl substitution or coupling reactions (e.g., using carbodiimide-based coupling agents). Reaction conditions (pH, temperature) must be tightly controlled to avoid side products .
Q. Key Characterization Tools :
Q. Q2. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Resolves aromatic proton environments (e.g., dibenzooxazepine vs. thiophene protons) and confirms methyl group placement .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C21H17N2O3S: 377.09) .
- X-ray Crystallography : Resolves conformational details (e.g., planarity of the oxazepine ring), though limited by crystal growth challenges .
Q. Data Contradictions :
- Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism in the oxazepine ring. Cross-validate with IR (C=O stretching at ~1680 cm⁻¹) .
Advanced Research Questions
Q. Q3. How do steric and electronic effects influence the reactivity of the dibenzo[b,f][1,4]oxazepine core during functionalization?
Methodological Answer:
- Steric Effects : The 10-methyl group hinders electrophilic substitution at position 8, necessitating catalytic methods (e.g., Pd-mediated coupling) for carboxamide introduction .
- Electronic Effects : The electron-withdrawing oxo group at position 11 directs nucleophilic attack to the adjacent aromatic ring. Computational studies (DFT) predict charge distribution to guide synthetic optimization .
Q. Case Study :
Q. Table 1. Reactivity Comparison of Oxazepine vs. Thiazepine Cores
| Core Type | Reaction Rate (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Oxazepine | 0.12 ± 0.02 | 85.3 |
| Thiazepine | 0.27 ± 0.03 | 72.8 |
Q. Q4. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source of Contradictions : Variability in assay conditions (e.g., cell lines, solvent DMSO concentration) or impurities in synthesized batches .
- Resolution Workflow :
- Reproducibility Checks : Re-synthesize compound using standardized protocols (e.g., NaH-mediated alkylation in DMF at 0°C) .
- Dose-Response Curves : Test activity across multiple concentrations to identify non-linear effects.
- Metabolite Screening : Use LC-MS to rule out degradation products interfering with assays .
Q. Example :
Q. Q5. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Tools like SwissADME predict logP (~3.2) and solubility (~0.05 mg/mL), highlighting need for prodrug strategies .
- Docking Studies : Identify binding poses in target proteins (e.g., kinase domains). The thiophene carboxamide moiety shows π-π stacking with tyrosine residues in preliminary models .
- MD Simulations : Assess conformational stability of the dibenzooxazepine ring under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
